molecular formula C13H8ClN3O2 B12938259 2-(5-Chloro-2-nitrophenyl)-1h-benzimidazole CAS No. 10173-75-8

2-(5-Chloro-2-nitrophenyl)-1h-benzimidazole

Cat. No.: B12938259
CAS No.: 10173-75-8
M. Wt: 273.67 g/mol
InChI Key: RXTKSFISKHTFHI-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a 5-chloro-2-nitrophenyl group. Benzimidazole derivatives are known for their broad range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole typically involves the following steps:

    Nitration of 5-chloro-2-nitroaniline: The starting material, 5-chloro-2-nitroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Cyclization: The nitrated product undergoes cyclization with o-phenylenediamine in the presence of a suitable catalyst, such as polyphosphoric acid or a Lewis acid like zinc chloride, to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(5-Chloro-2-aminophenyl)-1H-benzo[d]imidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzimidazole derivatives with additional functional groups.

Scientific Research Applications

2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential antibacterial, antifungal, and anticancer properties.

    Biological Studies: The compound is used in studies to understand the interaction of benzimidazole derivatives with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of functional materials, including organic semiconductors and dyes.

    Catalysis: The compound and its derivatives are investigated for their catalytic properties in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can also bind to specific sites on proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2-nitrophenyl)-1H-imidazole: Similar structure but lacks the benzimidazole core.

    2-(5-Chloro-2-nitrophenyl)-1H-pyrazole: Contains a pyrazole ring instead of a benzimidazole ring.

    2-(5-Chloro-2-nitrophenyl)-1H-triazole: Features a triazole ring in place of the benzimidazole ring.

Uniqueness

2-(5-Chloro-2-nitrophenyl)-1H-benzo[d]imidazole is unique due to its benzimidazole core, which imparts distinct biological and chemical properties. The presence of both the nitro and chloro substituents enhances its reactivity and potential for further functionalization, making it a valuable intermediate in the synthesis of complex molecules with diverse applications.

Properties

CAS No.

10173-75-8

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

2-(5-chloro-2-nitrophenyl)-1H-benzimidazole

InChI

InChI=1S/C13H8ClN3O2/c14-8-5-6-12(17(18)19)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7H,(H,15,16)

InChI Key

RXTKSFISKHTFHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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